molecular formula C14H13NO3 B2945656 (4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid CAS No. 727675-85-6

(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid

Cat. No.: B2945656
CAS No.: 727675-85-6
M. Wt: 243.262
InChI Key: WUWDCYBBYOWOOG-UHFFFAOYSA-N
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Description

“(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid” is a chemical compound with the molecular formula C14H13NO3 . Its average mass is 243.258 Da and its monoisotopic mass is 243.089539 Da .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound (4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid is involved in various synthetic routes and chemical transformations, contributing to the development of new chemical entities with potential applications in materials science, medicinal chemistry, and organic synthesis.

  • Regioselective Synthesis : A method for regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols involves cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, which proceeds via alkylideneaminyl radical intermediates, highlighting a pathway that could potentially involve similar tetrahydroquinoline derivatives (Uchiyama, Hayashi, Narasaka, 1998).

  • Cyclopropanation Processes : The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases a remarkable cyclopropanation process. These compounds, being doubly constrained ACC derivatives, offer insights into the structural manipulation of cyclopentaquinoline systems, which could be analogous to the transformations involving this compound (Szakonyi, Fülöp, Tourwé, de Kimpe, 2002).

  • Heterocyclic System Development : The synthesis of fused tetracyclic hydantoin derivatives from compounds similar in structure to this compound contributes to the development of new heterocyclic systems. These advancements in organic synthesis could lead to novel compounds with varied applications in chemical and pharmaceutical research (Szakonyi, Fülöp, Tourwé, de Kimpe, 2002).

Catalysis and Reaction Mechanisms

The compound's framework is relevant in studies focusing on catalysis and reaction mechanisms, where its derivatives or structurally related compounds serve as substrates or intermediates in catalyzed reactions.

  • Iron-Catalyzed Dehydrogenative Cycloaddition : An acid-promoted iron-catalyzed dehydrogenative [4 + 2] cycloaddition reaction for the synthesis of quinolines uses acetic acid as a cocatalyst. This method, which produces various quinoline derivatives under air, could potentially be applied to the synthesis or functionalization of this compound and its derivatives, offering pathways for the development of compounds with pharmaceutical relevance (Yang, Meng, Lu, Lu, Huang, Wang, Sun, 2018).

Structural and Vibrational Analysis

Studies on related quinoline derivatives provide insights into the structural and vibrational properties of compounds like this compound, contributing to the understanding of their chemical behavior and potential applications.

  • Vibrational Spectroscopy and Theoretical Studies : The synthesis and characterization of (5,7-dichloro-quinolin-8-yloxy) acetic acid, involving infrared and Raman spectroscopies, along with density functional theory (DFT) analyses, illuminate the structural and vibrational aspects of quinoline derivatives. These studies provide a foundation for understanding the physical and chemical properties of this compound (Romano, Castillo, Pergomet, Zinczuk, Brandán, 2012).

Properties

IUPAC Name

2-(4-oxo-2,3-dihydro-1H-cyclopenta[c]quinolin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-13(17)8-15-12-7-2-1-4-10(12)9-5-3-6-11(9)14(15)18/h1-2,4,7H,3,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDCYBBYOWOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)N(C3=CC=CC=C23)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667675
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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